![molecular formula C30H20 B575129 1-(2,2-Diphenylethenyl)pyrene CAS No. 160108-81-6](/img/structure/B575129.png)
1-(2,2-Diphenylethenyl)pyrene
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Description
“1-(2,2-Diphenylethenyl)pyrene” is a chemical compound with the CAS Number 37010-53-0 . It has a molecular weight of 242.05800 and a density of 1.57g/cm3 . The boiling point of this compound is 379.4ºC at 760mmHg .
Synthesis Analysis
The synthesis of pyrene derivatives, such as “1-(2,2-Diphenylethenyl)pyrene”, often involves indirect methods . These methods can include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . A representative AIE unit tetraphenylethylene (TPE) can be attached to the 1-, 3-, 5- and 9-positions of the pyrene ring to create a new highly twisted pyrene-based blue AIEgen .Molecular Structure Analysis
The molecular structure of “1-(2,2-Diphenylethenyl)pyrene” is complex and involves a pyrene core with additional functional groups . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrene-based compounds, including “1-(2,2-Diphenylethenyl)pyrene”, have been used in the synthesis of metal–organic frameworks (MOFs) . These MOFs have diverse structural characteristics based on the size of the pyrene ligand or its stacking in the framework, resulting in different gas adsorption performances .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Diphenylethenyl)pyrene” include a molecular weight of 242.05800, a density of 1.57g/cm3, and a boiling point of 379.4ºC at 760mmHg . The compound also has a flash point of 183.2ºC .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-diphenylethenyl)pyrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-8-21(9-4-1)28(22-10-5-2-6-11-22)20-26-17-16-25-15-14-23-12-7-13-24-18-19-27(26)30(25)29(23)24/h1-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBUNXKPDGBEIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695001 |
Source
|
Record name | 1-(2,2-Diphenylethenyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
160108-81-6 |
Source
|
Record name | 1-(2,2-Diphenylethenyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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